Product packaging for 1-(2-Nitrophenyl)-L-proline(Cat. No.:CAS No. 31981-54-1)

1-(2-Nitrophenyl)-L-proline

Cat. No.: B1497037
CAS No.: 31981-54-1
M. Wt: 236.22 g/mol
InChI Key: MVJZGJIDVGGPCQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)-L-proline ( 31981-54-1) is a specialized chiral reagent primarily valued for its role in determining the absolute configuration of primary amines. Its core function is based on its use as a reagent for forming diastereomeric amides with α-chiral primary amines. A key structural feature of these derivatives is a conformational preference for forming intramolecular hydrogen bonds. This configuration results in strong and selective anisotropic effects on the amine substituents, allowing researchers to assign the absolute configuration of the primary amine by comparing the proton chemical shifts in the resulting diastereomers using ¹H NMR spectroscopy . The compound has a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol . This reagent is part of a broader class of N-aryl proline derivatives, which are recognized as inexpensive chiral building blocks and crucial motifs in physiologically important systems. Such compounds are frequently employed in organic synthesis and drug discovery for introducing structural diversity into bioactive molecules . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used for personal, human, or veterinary purposes. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O4 B1497037 1-(2-Nitrophenyl)-L-proline CAS No. 31981-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31981-54-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)/t10-/m0/s1

InChI Key

MVJZGJIDVGGPCQ-JTQLQIEISA-N

SMILES

C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

sequence

P

Origin of Product

United States

Synthetic Methodologies for 1 2 Nitrophenyl L Proline and Analogous N Nitrophenyl L Proline Derivatives

Direct N-Arylation Approaches to L-Proline Nitrogen

Direct N-arylation of the secondary amine in the L-proline ring is a common and straightforward approach to introduce a nitrophenyl group. These methods typically involve the reaction of L-proline with an activated nitroaryl halide.

Base-Catalyzed Condensation Reactions with Halonitrobenzenes

The reaction of L-proline with halonitrobenzenes, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284), is a well-established method for the synthesis of N-nitrophenyl-L-proline derivatives. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the secondary amine of L-proline acts as the nucleophile, attacking the electron-deficient aromatic ring of the halonitrobenzene and displacing the halide leaving group. The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. researchgate.net

These condensation reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which serves to deprotonate the carboxylic acid of L-proline and facilitate the nucleophilic attack of the amine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions. For instance, the microwave-assisted, solvent-free arylation of L-proline with 1-chloro-2-nitrobenzene has been reported. In this method, potassium carbonate is used as the base, and potassium fluoride (B91410) and alumina (B75360) serve as a heat absorbent and solid support, respectively. While the reaction with 1-chloro-2-nitrobenzene gave a poor yield, the more reactive 1-fluoro-2-nitrobenzene was found to be a better yielding substrate under these conditions.

The reactivity of the halonitrobenzene is a key factor in the success of these reactions, with the order of reactivity generally being F > Cl > Br > I for SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. nih.govacs.org

Metal-Free Aryl Amination Protocols

In recent years, there has been a growing interest in the development of metal-free N-arylation methods to avoid the potential toxicity and cost associated with transition metal catalysts. One such approach involves the use of diaryliodonium salts as arylating agents. These hypervalent iodine reagents can transfer an aryl group to a nucleophile, such as the amine of L-proline methyl ester, without the need for a metal catalyst. The reaction scope includes the transfer of electron-deficient, electron-rich, and sterically hindered aryl groups. semanticscholar.org

Another metal-free approach is the base-induced aryl amination of amino acids with activated aryl halides. This method has been successfully applied to the synthesis of various N-aryl amino acids by reacting 4-substituted fluorobenzenes with different amino acids. The reaction is typically carried out in the presence of a base and a suitable solvent.

Convergent Synthesis Strategies Involving Nitrophenyl Moieties

Convergent synthesis strategies involve the preparation of the nitrophenyl and proline moieties separately, followed by their coupling in a later step. This approach can offer greater flexibility and may be advantageous for the synthesis of more complex analogs.

Formation via Carbamic Acid Derivatives: N-Carbamoylation

The formation of a carbamate (B1207046) linkage between the nitrophenyl moiety and the proline nitrogen is a potential convergent route. This can be achieved through the reaction of L-proline with a nitrophenyl isocyanate. The isocyanate group is highly reactive towards nucleophiles, and the reaction with the secondary amine of proline would lead to the formation of a urea-type linkage, which is a derivative of a carbamic acid. Research on the reactions of arylisocyanates with amino acids has shown that they readily form N-aryl carbamoyl (B1232498) derivatives.

Alternatively, a nitrophenyl carbamate can be synthesized first and then reacted with L-proline. For example, p-nitrophenyl chloroformate can react with an alcohol to form an activated p-nitrophenyl carbonate, which can then be used to alkoxycarbonylate amines. This approach, however, is more commonly used for the synthesis of carbamates rather than direct N-arylation. The carbamylation of N-terminal proline residues in proteins by cyanate (B1221674) ions derived from urea (B33335) is a well-documented phenomenon, which further supports the feasibility of forming such linkages with proline.

Acylation and Amidation Pathways for Prolinamide Analogs

A common convergent strategy for the synthesis of N-nitrophenyl-L-prolinamide analogs involves a two-step process. First, the N-arylation of L-proline with a halonitrobenzene is carried out as described in section 2.1.1 to form the N-nitrophenyl-L-proline intermediate. nih.gov This intermediate is then subjected to an amidation reaction to form the desired prolinamide.

The amidation can be achieved via a two-stage, one-pot reaction involving the activation of the carboxylic acid group of N-nitrophenyl-L-proline with thionyl chloride (SOCl₂), followed by the addition of the desired amine. nih.gov This method allows for the synthesis of a wide range of substituted N-(nitrophenyl)-L-prolinamides in moderate to good yields. nih.gov

Green Chemistry Principles in Synthesis of N-Nitrophenyl-L-prolines

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including N-aryl amino acids. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

L-proline itself is often used as an organocatalyst in various organic reactions, and its use in environmentally benign solvents like water or ethanol (B145695) is a key aspect of green chemistry. L-proline catalyzed multicomponent reactions in green solvents offer an efficient and atom-economical way to synthesize complex molecules.

For the synthesis of N-nitrophenyl-L-prolines, the use of microwave-assisted, solvent-free conditions, as mentioned in section 2.1.1, is a significant step towards a greener process. This method eliminates the need for potentially harmful organic solvents and can significantly reduce reaction times.

Biocatalysis offers another promising green alternative to traditional chemical synthesis. The use of enzymes for the synthesis of N-aryl amino acids can provide high stereoselectivity under mild and environmentally friendly reaction conditions. For example, a biocatalytic methodology for the synthesis of optically pure (S)-N-arylated aspartic acids has been developed, which could potentially be adapted for the synthesis of N-nitrophenyl-L-proline derivatives.

Furthermore, the development of metal-free N-arylation protocols, as discussed in section 2.1.2, aligns with green chemistry principles by avoiding the use of potentially toxic and environmentally harmful heavy metals. semanticscholar.org

Aqueous Reaction Media Facilitation

The use of water as a reaction medium is highly desirable in chemical synthesis due to its environmental benignity, low cost, and safety. For the synthesis of N-Nitrophenyl-L-proline derivatives, aqueous systems have been effectively utilized. A notable example is the synthesis of N-(4'-substituted phenyl)-l-prolinamides, which begins with the condensation of a halogenated nitrobenzene (B124822) with L-proline.

This reaction is typically carried out under aqueous–alcoholic basic conditions. researchgate.net The presence of water is compatible with the polar nature of the amino acid starting material, L-proline, which exists as a zwitterion. The base facilitates the deprotonation of the proline's secondary amine, enhancing its nucleophilicity to attack the electron-deficient aromatic ring of the nitrophenyl halide. The use of a co-solvent like an alcohol can help to solubilize the aromatic substrate. This approach highlights a practical method for the N-arylation of proline that aligns with the principles of green chemistry. researchgate.net

Table 1: Synthesis of N-(4'-nitrophenyl)-L-proline Intermediate

Reactant 1Reactant 2Reaction ConditionsProduct Type
p-fluoronitrobenzeneL-prolineAqueous–alcoholic basic conditionsN-(4'-nitrophenyl)-L-proline

Mechanochemical Synthesis under Grinding Techniques

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a powerful solvent-free or low-solvent alternative for organic synthesis. Ball milling has been successfully exploited to prepare substituted proline building blocks through mechanochemical nucleophilic substitution. beilstein-journals.orgnih.gov This technique is directly applicable to the synthesis of compounds like 1-(2-Nitrophenyl)-L-proline.

In this method, the solid reactants (L-proline and a suitable 2-nitrophenyl halide) are placed in a milling vessel with grinding media (balls). The mechanical energy generated during milling initiates the chemical reaction between the particles. beilstein-journals.org This approach can also be used for subsequent reactions, such as the coupling of hindered proline amino acid derivatives to form dipeptides under solvent-free conditions. nih.gov The efficiency of mechanochemical synthesis eliminates the need for bulk solvents, reducing waste and often shortening reaction times. beilstein-journals.orgnih.gov

Table 2: Conceptual Framework for Mechanochemical Synthesis

TechniqueReactantsKey FeaturePotential Product
Ball MillingL-proline, Substituted Aryl HalideSolvent-free nucleophilic substitutionSubstituted N-aryl-L-proline derivatives

Solvent-Free Reaction Conditions

Solvent-free synthesis, often assisted by microwave irradiation, represents a highly efficient and environmentally friendly protocol for the N-arylation of amino acids. This method has been specifically demonstrated for the reaction of L-proline with halogenated nitrobenzenes. chemsociety.org.ng

In a typical procedure, L-proline is reacted with a compound such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The reaction is mediated by a solid support and base mixture, such as K₂CO₃, KF, and Al₂O₃, and is activated by microwave energy. The absence of a solvent simplifies the work-up process and significantly reduces chemical waste. chemsociety.org.ng

Research findings indicate that the choice of the halogen on the nitrobenzene ring significantly impacts the reaction yield. For instance, the condensation reaction of 1-fluoro-2-nitrobenzene with L-proline proceeds with a much higher yield compared to 1-chloro-2-nitrobenzene under similar microwave-assisted, solvent-free conditions. This is attributed to the greater reactivity of the fluoro-substituent in nucleophilic aromatic substitution. The presence of a second nitro group on the benzene (B151609) ring can further activate it, leading to even higher yields. chemsociety.org.ng

Table 3: Yields of N-(2-Nitrophenyl)-L-proline Synthesis under Solvent-Free Conditions

Aryl HalideAmino AcidConditionsYieldReference
1-chloro-2-nitrobenzeneL-prolineMicrowave (70W), K₂CO₃/KF/Al₂O₃, Solvent-Free13% chemsociety.org.ng
1-fluoro-2-nitrobenzeneL-prolineMicrowave (70W), K₂CO₃/KF/Al₂O₃, Solvent-Free77% chemsociety.org.ng
1-chloro-2,4-dinitrobenzeneL-prolineMicrowave (70W), K₂CO₃/KF/Al₂O₃, Solvent-Free96% chemsociety.org.ng

Fundamental Mechanistic Investigations of L Proline Catalysis Relevant to N Nitrophenyl Derivatives

Core Principles of Organocatalysis Mediated by L-Proline and its N-Substituted Forms

L-proline's catalytic efficacy stems from its unique bifunctional nature; it possesses a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid cyclic structure. libretexts.org This arrangement allows it to engage in multiple activation pathways, primarily through the formation of enamine and iminium ion intermediates.

Enamine catalysis is a principal activation mode where L-proline enhances the nucleophilicity of a carbonyl donor, such as a ketone or an aldehyde. The catalytic cycle begins with the reaction between the secondary amine of L-proline and the carbonyl group of the donor molecule. This condensation reaction, proceeding through a carbinolamine intermediate followed by dehydration, forms a transient iminium ion, which then tautomerizes to generate a key enamine intermediate. libretexts.org

This enamine is a significantly more potent nucleophile than the corresponding enol or enolate of the parent carbonyl compound. The involvement of the nitrogen atom's lone pair raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the system, making the α-carbon highly reactive toward electrophiles. This activation strategy is central to a vast number of L-proline-catalyzed transformations, including aldol (B89426), Mannich, and Michael reactions. libretexts.org

In an alternative activation strategy, L-proline can enhance the electrophilicity of a reactant, typically an α,β-unsaturated aldehyde or ketone. In this pathway, the secondary amine of L-proline reacts with the unsaturated carbonyl compound to form a cationic iminium ion. wikipedia.org

The formation of the iminium ion effectively lowers the energy of the compound's Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering effect renders the β-carbon of the unsaturated system significantly more electrophilic and thus more susceptible to attack by a nucleophile. This mode of catalysis is distinct from enamine catalysis, as it activates the electrophile rather than the nucleophile. Iminium ion catalysis is the operative mechanism in reactions like the Diels-Alder reaction and conjugate additions where the carbonyl compound itself is the electrophile. wikipedia.org In some complex transformations, a cascade sequence involving both iminium and enamine activation within the same reaction vessel is possible.

Stereochemical Control and Enantioselectivity in Catalyzed Transformations

A hallmark of L-proline catalysis is its ability to induce high levels of stereoselectivity, yielding products with a specific three-dimensional arrangement. This control originates from the chiral nature of the catalyst and its ability to orchestrate a highly organized transition state.

The stereochemical outcome of many L-proline-catalyzed reactions, particularly the aldol reaction, is rationalized by the Houk-List model. This model posits that the stereochemistry-determining step proceeds through a highly ordered, chair-like, six-membered transition state. nih.gov

Several key features of this transition state are responsible for the observed enantioselectivity:

Enamine Conformation: The enamine formed from the ketone and L-proline preferentially adopts a conformation that minimizes steric strain.

Hydrogen Bonding: The carboxylic acid group of L-proline plays a crucial, non-covalent role. It acts as an intramolecular Brønsted acid, forming a hydrogen bond with the electrophile's (e.g., an aldehyde's) carbonyl oxygen. nih.gov This interaction serves a dual purpose: it activates the electrophile and locks it into a rigid orientation relative to the enamine nucleophile.

Steric Shielding: The rigid pyrrolidine (B122466) ring of the catalyst effectively shields one face of the enamine. Consequently, the hydrogen-bonded electrophile is forced to approach from the less sterically hindered face, directing the carbon-carbon bond formation to a specific side and thus determining the stereochemistry of the newly formed chiral centers. libretexts.org

This combination of a rigid catalyst backbone, specific enamine geometry, and intramolecular hydrogen bonding creates a well-defined chiral environment that is fundamental to the high enantioselectivity achieved.

The substitution of the proline's N-H proton with a 2-nitrophenyl group in 1-(2-Nitrophenyl)-L-proline is expected to significantly modulate the catalyst's performance through a combination of steric and electronic effects. While direct comparative studies for this specific compound are limited, insights can be drawn from related N-aryl prolinamide catalysts and fundamental principles.

Electronic Effects: The nitrophenyl group is strongly electron-withdrawing. This effect reduces the electron density on the proline nitrogen, decreasing its nucleophilicity. This may slow the initial rate of enamine or iminium ion formation. However, studies on analogous N-aryl prolinamides have shown that catalysts bearing electron-withdrawing groups on the aryl ring can lead to enhanced stereoselectivity compared to those with electron-donating groups. researchgate.net This suggests that while the initial activation may be slower, the electronic modification can lead to a more selective transition state.

Steric Effects: The bulky 2-nitrophenyl substituent provides significant steric hindrance around the nitrogen atom. This increased bulk can amplify the facial shielding of the enamine intermediate, creating a more confined and selective chiral pocket for the approaching electrophile. This enhanced steric repulsion can block one reaction trajectory more effectively than the simple N-H of L-proline, potentially leading to higher enantiomeric excess (ee) in the final product.

The following table presents data from a study on the aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972), catalyzed by various L-prolinamide derivatives. While not direct data for this compound, these findings illustrate how N-substituents with varying electronic and steric properties can influence catalytic activity and stereoselectivity, supporting the principles discussed above.

Catalyst (N-Substituted L-Prolinamide)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Prolinamide488030 nih.gov
N-Phenyl L-Prolinamide727031 nih.gov
N-(4-Nitrophenyl) L-Prolinamide727546 nih.gov
N-Benzyl L-Prolinamide728523 nih.gov
N-(1-Naphthyl) L-Prolinamide725036 nih.gov

As the data indicates, the electronic nature of the N-aryl substituent has a notable effect on the enantioselectivity, with the electron-deficient N-(4-Nitrophenyl) L-Prolinamide providing a higher ee than the electron-neutral N-Phenyl or electron-richer analogues in this specific prolinamide series. nih.gov

Comprehensive Reaction Pathway Elucidation

The complete catalytic cycle for a representative L-proline derivative-catalyzed reaction, such as an aldol addition, integrates the principles of intermediate formation and stereochemical control. The pathway for a catalyst like this compound can be outlined as follows:

Catalyst Activation and Enamine Formation: The cycle initiates with the nucleophilic attack of the catalyst's secondary amine onto the carbonyl carbon of a donor ketone (e.g., acetone). Subsequent dehydration forms an iminium intermediate, which rapidly deprotonates at the α-carbon to yield the highly nucleophilic enamine.

Stereoselective C-C Bond Formation: The enamine attacks an electrophilic acceptor aldehyde. This step proceeds through the highly organized, chair-like transition state as described by the Houk-List model. The catalyst's carboxylic acid group positions the aldehyde via hydrogen bonding, while the bulky N-(2-nitrophenyl) substituent provides steric shielding, forcing the enamine to attack a specific prochiral face of the aldehyde. This step is rate-determining and establishes the stereochemistry of the final product.

Intermediate Hydrolysis: The carbon-carbon bond formation results in a new iminium ion intermediate. This intermediate is then hydrolyzed by water present in the reaction medium.

Product Release and Catalyst Regeneration: Hydrolysis cleaves the C-N bond, releasing the chiral aldol product and regenerating the this compound catalyst, allowing it to enter a new catalytic cycle.

This elucidated pathway highlights how each component of the N-substituted proline catalyst—the secondary amine for enamine formation, the carboxylic acid for electrophile activation and orientation, and the chiral backbone and N-substituent for steric shielding—works in concert to achieve efficient and highly stereoselective transformations.

Detection and Characterization of Catalytic Intermediates

While direct detection of catalytic intermediates for this compound is not documented in the provided research, studies on L-proline itself offer insight into the plausible intermediates. In proline-catalyzed reactions, such as the aldol reaction, the primary catalytic pathway is widely accepted to proceed through an enamine intermediate. nih.govwikipedia.org

The general mechanism involves the following key steps:

Iminium Ion Formation: The secondary amine of proline reacts with a carbonyl compound (e.g., a ketone) to form an iminium ion.

Enamine Formation: Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enamine intermediate. This enamine is a crucial species, as it represents the activated form of the carbonyl compound. wikipedia.orgillinois.edu

Carbon-Carbon Bond Formation: The enamine then attacks an electrophile, such as an aldehyde, leading to the formation of a new carbon-carbon bond.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the proline catalyst, completing the catalytic cycle.

Experimental efforts to detect these intermediates in general proline catalysis have been challenging due to their transient nature. nih.gov However, evidence for their existence has been gathered through various methods:

NMR Spectroscopy: While direct observation by 1H NMR under catalytic conditions is difficult, related species have been characterized. For instance, the reaction of proline with simple ketones can lead to the formation of oxazolidinones, which are considered off-cycle or "parasitic" species but demonstrate the initial covalent interaction between the catalyst and substrate. wikipedia.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been a valuable tool for observing key intermediates like the enamine and iminium ions in proline-catalyzed reactions.

Isotopic Labeling: Experiments using 18O-labeled water have shown that the oxygen isotope is incorporated into the product, which supports a mechanism involving hydrolysis of an intermediate, consistent with the enamine pathway. wikipedia.org

A summary of common intermediates in L-proline catalysis is presented below.

IntermediateRole in Catalytic CycleMethod of Characterization/Evidence
Iminium IonPrecursor to the enamineESI-MS, Mechanistic Inference
EnamineKey nucleophilic speciesIsotopic Labeling, ESI-MS, Kinetic Studies
OxazolidinoneOff-cycle ("parasitic") speciesNMR Spectroscopy

This table is based on general L-proline catalysis and represents plausible intermediates for derivatives like this compound.

Identification of Rate-Determining Steps via Kinetic Studies

The identification of the rate-determining step (RDS) in proline-catalyzed reactions is complex and can be highly dependent on the specific substrates, catalyst concentration, and reaction conditions. researchgate.netnih.gov For the aldol reaction catalyzed by L-proline with substrates like p-nitrobenzaldehyde, there has been considerable debate. nih.gov

Different steps have been proposed as rate-limiting:

Enamine Formation: Some studies suggest that the formation of the enamine intermediate is the slowest step in the catalytic cycle.

Carbon-Carbon Bond Formation: Other research points to the C-C bond-forming step, where the enamine attacks the electrophile, as the RDS. nih.gov This step is often considered crucial for determining the stereoselectivity of the reaction. illinois.edu

Kinetic studies employ various techniques to probe the reaction mechanism:

Reaction Progress Kinetic Analysis: Monitoring the concentration of reactants, intermediates, and products over time allows for the determination of reaction orders with respect to the catalyst and substrates.

Nonlinear Effect Studies: Investigating the relationship between the enantiomeric excess of the catalyst and the product can provide insights into the aggregation state of the catalyst and whether multiple catalyst molecules are involved in the transition state. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are used to map the potential energy surface of the reaction, calculate activation energies for each elementary step, and identify the most likely rate-limiting transition state. nih.gov

A computational study on the proline-catalyzed aldol reaction between acetone and p-nitrobenzaldehyde suggested that the initial bimolecular collision and addition of proline to acetone had the highest activation energy, implicating it as the rate-determining step under those specific theoretical conditions. nih.gov However, other studies have emphasized the reversibility of the elementary steps, further complicating the identification of a single RDS. researchgate.netrsc.org

The table below summarizes findings on the rate-determining step from studies on L-proline catalysis.

Proposed Rate-Determining StepSupporting EvidenceReaction Studied
Initial Proline-Ketone AdditionDFT Calculations (Highest Activation Energy)Aldol reaction of acetone and p-nitrobenzaldehyde
C-C Bond FormationInfluence on Stereoselectivity, Mechanistic ProposalsGeneral Asymmetric Aldol Reactions
Multiple Contributing StepsAb Initio Kinetic Modeling, Reversibility StudiesIntermolecular Aldol Reactions

This table reflects the ongoing discussion in the field of general L-proline catalysis, which would inform any investigation into the specific kinetics of this compound.

Catalytic Applications of N Nitrophenyl L Proline Derivatives in Organic Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

N-Arylproline derivatives, including those with a nitrophenyl substituent, have been investigated as organocatalysts in several important asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures with high stereocontrol.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of chiral β-hydroxy carbonyl compounds. While specific studies detailing the use of 1-(2-Nitrophenyl)-L-proline as a catalyst were not prominently found, research on closely related N-acylsulfonamide derivatives of L-proline provides valuable insights into the potential catalytic behavior of such systems.

One study investigated the use of an organocatalyst derived from (S)-proline in the asymmetric aldol reaction of acetone (B3395972) with substituted aromatic aldehydes. This catalyst, while not this compound itself, features a related structural motif that highlights the influence of N-substitution on the proline framework. In the reaction between acetone and 2-nitrobenzaldehyde, the catalyst demonstrated the ability to produce the corresponding aldol product with notable yield and enantioselectivity. nih.gov

The presence of a hydrogen bond donor in the catalyst structure is believed to be crucial for achieving high enantioselectivity by interacting with the aldehyde substrate in the transition state. nih.gov The design of such catalysts often focuses on creating a well-defined chiral environment to control the facial selectivity of the reaction. nih.gov

Table 1: Asymmetric Aldol Reaction of Acetone with 2-Nitrobenzaldehyde Catalyzed by a Proline-Based Organocatalyst

Catalyst Loading (mol%)SolventAdditiveTemperature (°C)Time (h)Yield (%)ee (%)
10AcetoneDNP-10488545

Data from a study on a related N-substituted proline derivative. nih.gov DNP = 2,4-dinitrophenol.

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds, which are valuable precursors for a wide range of nitrogen-containing molecules. Proline and its derivatives have been extensively used as catalysts for direct asymmetric Mannich reactions. nih.gov These reactions typically proceed through an enamine mechanism, where the proline catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. organic-chemistry.org

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived organocatalysts have been successfully employed in asymmetric Michael additions, particularly with nitroolefins as acceptors. mdpi.com The bifunctional nature of proline allows it to act as both an enamine-forming catalyst and a Brønsted acid to activate the electrophile. mdpi.com

The search for more efficient and selective catalysts has led to the development of various proline derivatives. mdpi.com These modifications aim to enhance the catalyst's performance by altering its steric and electronic properties. Although specific studies focusing on this compound as a catalyst for Michael additions were not identified in the surveyed literature, the established role of N-substituted prolinamides in coordinating the nitro group of the nitroalkene suggests that an N-nitrophenyl substituent could similarly influence the stereochemical course of the reaction. mdpi.com The design of such catalysts often involves creating a specific hydrogen-bonding environment to direct the approach of the electrophile to the enamine intermediate. mdpi.com

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. L-proline has been demonstrated to be an effective catalyst for this transformation, often under mild and environmentally friendly conditions. biomedres.us

The catalytic activity of L-proline in Knoevenagel condensations is attributed to its ability to act as a bifunctional catalyst, with the secondary amine acting as a base to deprotonate the active methylene compound and the carboxylic acid group activating the carbonyl electrophile. biomedres.us While the direct application of this compound in this reaction has not been specifically documented in the available literature, the general efficacy of L-proline suggests that its N-substituted derivatives could also serve as effective catalysts. The electronic effect of the 2-nitrophenyl group might influence the basicity of the amine and the acidity of the carboxylic acid, potentially modulating the catalytic activity.

Other Catalytic Transformations Facilitated by N-Nitrophenyl-L-proline Systems

Beyond the canonical carbon-carbon bond-forming reactions, proline-based catalysts are also valuable in facilitating other complex transformations, including the synthesis of heterocyclic compounds.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. L-proline has been utilized as a catalyst in various cyclization reactions to construct these valuable scaffolds. For instance, L-proline has been shown to catalyze the [3+2] cycloaddition of azides with electron-deficient olefins, leading to the one-step synthesis of 4,5-diaryl-2H-1,2,3-triazoles. nih.gov

In this type of reaction, L-proline is proposed to act as a Lewis base catalyst. nih.gov The reaction proceeds with good yields and under relatively mild conditions, offering an efficient and environmentally benign route to these heterocyclic systems. nih.gov Although this example does not specifically employ this compound, it highlights the potential of proline-based catalysts in facilitating complex cyclization cascades for the synthesis of heterocycles. The introduction of a nitrophenyl group could potentially fine-tune the catalyst's reactivity and selectivity in such transformations.

Stereoselective Ring-Opening Reactions

While direct catalytic applications of this compound in stereoselective ring-opening reactions are not extensively documented in dedicated studies, the broader class of L-proline and its derivatives has been recognized for its potential in facilitating such transformations. The fundamental principle relies on the ability of the proline catalyst to activate substrates and guide the nucleophilic attack to achieve high levels of stereocontrol.

Organocatalyzed enantioselective desymmetrization of meso-epoxides and meso-aziridines represents a powerful strategy for the synthesis of chiral alcohols and amines. acs.org In this context, proline-derived organocatalysts can play a crucial role. The mechanism often involves the formation of a transient chiral complex between the catalyst and the electrophilic substrate (e.g., an epoxide). This interaction, governed by the stereochemistry of the proline derivative, directs the incoming nucleophile to one of the two enantiotopic faces of the substrate, leading to a highly enantioenriched product.

For instance, L-proline itself has been shown to catalyze the ring-opening of epoxides with various nucleophiles. mdpi.com The introduction of an N-aryl group, such as the 2-nitrophenyl moiety, can modulate the catalyst's steric and electronic properties. The electron-withdrawing nature of the nitro group could enhance the Lewis acidity of the catalyst's carboxylic acid proton, potentially leading to stronger activation of the epoxide. Furthermore, the bulky aryl substituent can create a more defined chiral pocket, which could translate to higher enantioselectivities in the ring-opening event.

The desymmetrization of meso-epoxides, in particular, is a field where organocatalysts have shown significant promise, although catalysts other than proline derivatives, such as chiral phosphine oxides and pyridine N-oxides, have often been more efficient for this specific transformation. acs.orgrsc.org Nevertheless, the versatility of proline scaffolds continues to inspire research into new derivatives that could be effective in these challenging reactions. The development of N-nitrophenyl-L-proline derivatives for stereoselective ring-opening reactions remains an area with potential for future exploration, building upon the foundational principles of proline catalysis.

Development of Recyclable and Sustainable Catalytic Systems

A significant focus in modern organic synthesis is the development of catalytic systems that are not only efficient but also environmentally benign and economically viable. This has led to extensive research into methods for recycling and reusing catalysts. For N-Nitrophenyl-L-proline derivatives, two primary strategies have been explored: immobilization on solid supports and application in sustainable reaction media.

Immobilization on Solid Supports (e.g., Magnetic Nanoparticles, Carbon Nanotubes, Mesoporous Silica)

Immobilizing homogeneous catalysts onto solid supports combines the advantages of high reactivity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. uab.cat Various materials have been successfully employed as supports for L-proline and its derivatives.

Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles (Fe₃O₄) are attractive supports due to their high surface area and superparamagnetic properties, which allow for easy separation of the catalyst from the reaction mixture using an external magnet. semanticscholar.orgnih.gov L-proline has been successfully immobilized on MNPs, and these systems have demonstrated high efficiency and excellent recyclability in various organic transformations. semanticscholar.orgresearchgate.net The functionalization of MNPs with a proline derivative, such as this compound, would follow a similar synthetic strategy, typically involving surface modification of the nanoparticles with a silane coupling agent followed by covalent attachment of the catalyst. These magnetic nanocatalysts can often be recovered and reused for multiple cycles without a significant loss in catalytic activity. semanticscholar.org

Carbon Nanotubes (CNTs): CNTs possess unique mechanical, thermal, and electronic properties, along with a high surface area, making them suitable catalyst supports. researchgate.netctimaterials.com L-proline has been loaded onto multi-walled carbon nanotubes (MWCNTs) with exceptionally high loading content. mdpi.com These L-proline/MWCNT composites have shown catalytic activity comparable to free L-proline and could be recycled and reused multiple times. mdpi.com The functionalization of CNTs with N-nitrophenyl groups is also a known process, suggesting that the synthesis of CNT-supported this compound is a feasible approach to developing a recyclable catalyst. researchgate.netgoogle.com

Mesoporous Silica (B1680970): Materials like mesoporous silica (e.g., SBA-15) are excellent candidates for catalyst immobilization due to their high surface area, tunable pore size, and thermal stability. newcastle.edu.au The surface of mesoporous silica can be functionalized with organic groups, allowing for the covalent grafting of proline derivatives. researchgate.netmdpi.com This strategy has been employed to create recyclable organocatalysts that exhibit good performance in asymmetric reactions. uab.cat The well-defined pore structure can also influence the selectivity of the catalytic reaction.

The table below summarizes the performance of various immobilized L-proline systems, which serves as a model for the potential of immobilized N-Nitrophenyl-L-proline derivatives.

Support MaterialReaction TypeRecyclability (Number of Cycles)Key Findings
Magnetic Nanoparticles (Fe₃O₄)Three-component synthesis of 2,4,6-triarylpyridines5High to excellent yields, easy magnetic separation. researchgate.net
Multi-Walled Carbon Nanotubes (MWCNTs)Aldol, Mannich, Michael Reactions7High catalyst loading (up to 67 wt%), activity comparable to free L-proline. mdpi.com
Mesoporous SilicaAsymmetric Aldol and Michael Reactions5Good yields and enantioselectivities, stable inorganic support. uab.cat

Application in Sustainable Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of solvent is a critical factor in green chemistry. Utilizing sustainable reaction media can significantly reduce the environmental impact of chemical processes.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. acs.org L-proline and its derivatives have been successfully used as catalysts in ILs for various asymmetric reactions. researchgate.netscispace.com The use of an IL as the reaction medium can enhance the catalyst's performance, including its enantioselectivity. scispace.com Furthermore, the catalyst/IL system can often be easily separated from the product and recycled for subsequent runs. researchgate.net Proline-based ionic liquids, where the proline moiety is part of the cation or anion, have also been developed and used as both the catalyst and the solvent. mdpi.commdpi.com L-proline nitrate, for example, has been shown to be an effective catalyst in the ionic liquid phase. japsonline.com

Supercritical Fluids (SCFs): Supercritical fluids, most notably supercritical carbon dioxide (scCO₂), offer an environmentally benign alternative to conventional organic solvents. scCO₂ is non-toxic, non-flammable, and inexpensive. While the direct use of scCO₂ as a reaction medium for proline-catalyzed reactions is not as common, it has been effectively employed in the separation and recycling phase of the catalytic process. mdpi.com For reactions carried out in ionic liquids, the product can be selectively extracted using scCO₂, as ILs are generally insoluble in it. This allows for the efficient separation of the product while leaving the catalyst dissolved in the ionic liquid, which can then be reused. mdpi.com The change in reaction media from a traditional solvent to a supercritical fluid can also have a remarkable impact on reaction selectivity. suscarbon.com

The following table provides an overview of the application of L-proline derivatives in sustainable media.

Sustainable MediumReaction TypeCatalyst SystemKey Advantages
Ionic LiquidsAsymmetric Michael AdditionL-prolineEnhanced enantioselectivity, recyclable catalyst/IL system. scispace.com
Ionic LiquidsAsymmetric Aldol ReactionsL-proline in imidazolium-based ILsGood yields, moderate to excellent ee values, system reusable for at least four times. researchgate.net
Supercritical CO₂ (for extraction)Asymmetric Michael AdditionL-proline-based Chiral Ionic LiquidsEfficient product extraction without contamination by the IL, facilitating catalyst and solvent recycling. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 1-(2-Nitrophenyl)-L-proline. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that establish the basic connectivity and hybridization states of the atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. For the proline ring, distinct signals are observed for the α-proton and the β, γ, and δ protons. The aromatic protons of the 2-nitrophenyl group also show characteristic chemical shifts. In amides of N-(2-Nitrophenyl)proline (2-NPP), the conformational preference for intramolecular hydrogen bonding leads to strong and selective anisotropic effects on the substituents of the amine, which can be used to assign the absolute configuration of α-chiral primary amines by comparing the ¹H chemical shifts of diastereomeric 2-NPP amides nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom, offering insights into their electronic environment and hybridization. The carbonyl carbon of the carboxylic acid group, the carbons of the pyrrolidine (B122466) ring, and the aromatic carbons of the nitrophenyl group all resonate at characteristic frequencies. These spectra are crucial for confirming the carbon framework of the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for L-proline Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH4.11963.922
β-CH₂2.022, 2.33731.728
γ-CH₂2.02226.487
δ-CH₂3.36648.775
C=O-177.483
Note: Data is based on L-proline and may vary slightly for the derivatized compound. Source: BMRB entry bmse000047 bmrb.io

To unravel more complex structural details and resolve signal overlap, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity within the proline ring.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming the connection between the 2-nitrophenyl group and the proline nitrogen.

These techniques are particularly useful for studying proline-containing peptides and can help identify specific conformations, such as the cis/trans isomerization of the amide bond unizar.eschemrxiv.org.

The conformation of this compound in solution is not static and can be influenced by factors such as temperature and concentration. NMR studies performed under varying conditions can provide insights into the dynamic equilibria present. For instance, changes in chemical shifts or coupling constants with temperature can indicate shifts in conformational populations. The substitution on the proline ring can impose steric and stereoelectronic effects that modulate the cis/trans equilibrium of the amide bond and the endo/exo puckering of the pyrrolidine ring nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. Key vibrational modes include:

N-H stretching: The absence of a strong N-H stretch confirms the tertiary amine nature of the proline nitrogen after substitution.

C=O stretching: A strong absorption band for the carboxylic acid carbonyl group.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are prominent researchgate.netscialert.net.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C-N stretching: Vibrations associated with the bond between the nitrophenyl group and the proline nitrogen.

The IR spectrum of proline itself has been a subject of detailed study, with assignments for its various vibrational modes being complex due to its multiple conformers nih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic scattering peaks for the aromatic ring vibrations of the nitrophenyl group and the skeletal vibrations of the proline ring sid.irresearchgate.netresearchgate.net.

Interactive Data Table: Key Vibrational Frequencies for Proline and Nitro Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Carboxylic AcidC=O stretch~1700-1760IR
Nitro GroupAsymmetric NO₂ stretch~1500-1560IR/Raman
Nitro GroupSymmetric NO₂ stretch~1345-1385IR/Raman
Pyrrolidine RingCH₂ scissoring~1446-1483IR/Raman
Pyrrolidine RingCH₂ wagging/twisting~1186-1358IR/Raman
Note: Frequencies are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides valuable structural information. The fragmentation of proline-containing molecules can be complex and may involve ring-opening and rearrangement pathways nih.govresearchgate.net. This technique is also utilized for the enantiomeric excess determination of proline through derivatization and analysis by methods like electrospray ionization-mass spectrometry (ESI-MS) americanlaboratory.com.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy) for Stereochemical Confirmation

Circular dichroism (CD) spectroscopy is an essential technique for confirming the stereochemistry of chiral molecules like this compound ntu.edu.sg. It measures the differential absorption of left- and right-circularly polarized light.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Currently, there is no publicly available literature containing specific X-ray diffraction (XRD) data for the solid-state structural determination of this compound. While XRD is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and conformational analysis, such a study has not been reported for this particular compound.

X-ray crystallography of the parent molecule, L-proline, has been extensively studied, revealing its zwitterionic form and the formation of a two-dimensional network through N—H⋯O hydrogen bonds in the solid state. These studies provide foundational knowledge on the structural behavior of the proline moiety. For instance, the crystal structure of L-proline has been redetermined with high precision, confirming its orthorhombic crystal system with the noncentrosymmetric space group P212121.

Furthermore, XRD has been employed to study various derivatives and co-crystals of L-proline. For example, the analysis of cocrystals of L-proline with non-steroidal anti-inflammatory drugs (NSAIDs) has demonstrated how intermolecular interactions, such as hydrogen bonding, influence the crystal packing. These studies highlight the utility of XRD in understanding the structural landscape of proline-containing compounds.

Computational and Theoretical Studies on 1 2 Nitrophenyl L Proline and Its Catalytic Role

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. For proline derivatives, DFT calculations help elucidate key structural parameters.

Theoretical calculations, such as those using DFT, have become a powerful technique for evaluating the structural and spectral properties of organic compounds. mdpi.com For instance, in studies of similar proline-based organocatalysts, calculations at the B3LYP/6-31+G(d) level of theory have been used to optimize geometries and understand the catalyst's role. nih.govresearchgate.net

Key electronic properties derived from DFT calculations include:

Electron Density Distribution: Reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are used to predict how the molecule will interact with other charged or polar species.

Below is a table summarizing typical parameters obtained from DFT calculations for organic molecules, which would be applicable to 1-(2-Nitrophenyl)-L-proline.

PropertyDescriptionTypical Application
Optimized Geometry The lowest energy 3D arrangement of atoms.Provides bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and stability.
Mulliken Charges Partial charges assigned to individual atoms.Helps understand electrostatic interactions and reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Ab Initio Methods for Reaction Energetics and Transition States

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. researchgate.net These methods are crucial for studying reaction mechanisms, including the energetics of reactants, products, intermediates, and transition states. researchgate.net

For proline-catalyzed reactions, ab initio calculations can map out the potential energy surface (PES) of a reaction. nih.gov This involves:

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure and energy are critical for determining the reaction rate. Calculations can identify the unique imaginary frequency corresponding to the motion along the reaction path. nih.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction.

Determining Reaction Enthalpies: The energy difference between the products and reactants indicates whether a reaction is exothermic or endothermic.

In studies of proline-based catalysts, Hartree-Fock (HF) methods, a type of ab initio calculation, have been used to rationalize enantioselectivity by calculating the energies of different transition states. nih.govresearchgate.net More advanced methods like Møller-Plesset perturbation theory (MP2) can provide even more accurate energies. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

The cyclic side chain of proline introduces unique conformational constraints. nih.gov Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like this compound and understanding the influence of the solvent environment. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the statistical sampling of different molecular conformations. For proline and its derivatives, MD simulations can reveal:

Conformational Preferences: Proline's ring can adopt different puckered conformations (e.g., endo/exo), and the amide bond can exist in cis or trans isomers. The nitrophenyl substituent can further influence these preferences through steric and electronic effects. nih.gov Amides of N-(2-Nitrophenyl)proline, for example, show a conformational preference for intramolecular hydrogen bonding. nih.govresearchgate.net

Solvent Effects: The solvent plays a critical role in molecular conformation and reactivity. nih.gov MD simulations explicitly model solvent molecules (like water), providing insights into hydration patterns and how the solvent stabilizes different conformations or transition states. researchgate.netmdpi.com For instance, simulations can show how water molecules form hydrogen bonds with the carboxyl and nitro groups of the molecule.

Computational Modeling of Catalytic Cycles and Reaction Pathways

Computational modeling is essential for elucidating the complex, multi-step catalytic cycles of organocatalysts. For reactions catalyzed by proline derivatives, such as aldol (B89426) or Michael additions, computational methods can map out the entire reaction pathway. This typically involves a combination of quantum mechanics (QM) for the reactive core and sometimes molecular mechanics (MM) for the larger environment (QM/MM methods).

A typical proline-catalyzed cycle involves the formation of an enamine intermediate from the catalyst and a carbonyl donor. This enamine then reacts with a carbonyl acceptor, followed by hydrolysis to release the product and regenerate the catalyst.

Computational modeling of this cycle would involve:

Modeling the Enamine Formation: Calculating the energetics of the reaction between this compound and the substrate (e.g., a ketone).

Locating the C-C Bond Forming Transition State: Identifying the transition state for the reaction between the enamine and the electrophile. This is often the rate-determining and stereochemistry-determining step.

Modeling the Hydrolysis and Catalyst Regeneration: Calculating the pathway for the breakdown of the intermediate to release the final product and the free catalyst.

By comparing the energy barriers for different possible pathways (e.g., leading to R or S products), researchers can understand the origin of the catalyst's efficiency and selectivity. nih.govresearchgate.net

Prediction and Rationalization of Enantioselectivity

One of the most significant applications of computational chemistry in organocatalysis is in understanding and predicting enantioselectivity. nih.gov L-proline and its derivatives are known to be effective enantioselective catalysts. nih.gov

Computational models rationalize enantioselectivity by comparing the transition state energies for the pathways leading to the two different enantiomers (R and S). The enantiomeric excess (ee) is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for these two competing pathways.

The process involves:

Building Models of Diastereomeric Transition States: For a chiral catalyst like this compound, the transition states leading to the R and S products are diastereomeric.

Calculating Transition State Energies: High-level quantum chemical calculations (DFT or ab initio) are used to compute the energies of these transition states. nih.govresearchgate.net

Predicting the Major Enantiomer: The pathway with the lower energy transition state will be faster and lead to the major product enantiomer.

Analysis of the transition state geometries can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one transition state over the other, thus explaining the origin of the stereochemical control.

Ligand-Protein Interaction Modeling (Computational Aspects)

While this compound is primarily known as an organocatalyst, its structural motifs are relevant in the context of ligand-protein interactions, particularly in drug design and chemical biology. Computational methods are crucial for modeling how small molecules like this might bind to a protein's active site. researchgate.netmdpi.com

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein receptor. Docking algorithms sample a large number of possible conformations and score them based on their steric and electrostatic complementarity to the binding site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time. nih.gov These simulations provide detailed information about the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the binding. unibas.ch

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) can be used to estimate the binding affinity (e.g., ΔG_bind or K_d) of the ligand for the protein. These calculations are computationally intensive but provide a more quantitative prediction of binding strength.

These modeling techniques can help in the rational design of proline-based enzyme inhibitors or other bioactive molecules by predicting how modifications to the chemical structure will affect binding affinity and specificity. unibas.ch

Future Research Directions and Unexplored Avenues for 1 2 Nitrophenyl L Proline Chemistry

Exploration of Expanded Substrate Scope and Reaction Types in Catalysis

The true measure of a catalyst's utility lies in its applicability across a wide range of substrates and reaction types. While L-proline is a workhorse in asymmetric synthesis, its derivatives often exhibit superior performance and expanded scope. nih.gov Future research should systematically evaluate the catalytic prowess of 1-(2-Nitrophenyl)-L-proline in a variety of asymmetric transformations beyond the classical aldol (B89426) and Michael reactions.

Investigations could focus on its efficacy in Mannich reactions, α-amination, α-oxidation, and Diels-Alder reactions. researchgate.net Of particular interest would be reactions where the electronic nature of the catalyst plays a crucial role. The electron-withdrawing nitro group in this compound could enhance the acidity of the proline's carboxylic acid, potentially leading to unique reactivity or selectivity profiles. A systematic study involving a broad array of aldehydes, ketones, imines, and other electrophiles would be essential to map the catalytic landscape of this compound.

Table 1: Potential Asymmetric Reactions for Substrate Scope Expansion of this compound

Reaction TypePotential Substrates (Donors)Potential Substrates (Acceptors)Expected Products
Aldol ReactionAcetone (B3395972), Cyclohexanone, AldehydesAromatic and Aliphatic Aldehydesβ-Hydroxy Carbonyls
Michael AdditionKetones, Aldehydes, MalonatesNitroolefins, Enones, Enalsγ-Functionalized Carbonyls
Mannich ReactionAldehydes, KetonesIminesβ-Amino Carbonyls
α-AminationAldehydes, KetonesAzodicarboxylatesα-Amino Carbonyls
Diels-AlderDienesDienophilesCycloadducts

Design and Synthesis of Novel Derivatized Catalysts with Enhanced Performance

The modification of the parent proline structure is a proven strategy to fine-tune catalytic performance. nih.gov For this compound, several derivatization pathways could be explored to enhance its catalytic activity, stereoselectivity, and solubility.

One promising avenue is the synthesis of 1-(2-Nitrophenyl)-L-prolinamides . The conversion of the carboxylic acid moiety to an amide can introduce new hydrogen bond donors and alter the catalyst's steric environment, which has been shown to significantly impact enantioselectivity in aldol reactions. researchgate.net A range of primary and secondary amines could be employed to create a library of prolinamide catalysts with varying steric and electronic properties.

Another area of exploration is the development of tetrazole and acylsulfonamide derivatives . These modifications have been shown to create more acidic catalysts that can operate at lower loadings and in a wider range of solvents compared to proline itself. nih.gov Synthesizing the corresponding derivatives of this compound could lead to highly efficient and robust catalysts.

Table 2: Proposed Derivatized Catalysts based on this compound

Catalyst TypeProposed ModificationPotential Advantages
ProlinamidesConversion of COOH to CONHR/CONR₂Enhanced H-bonding, tunable steric bulk
Tetrazole AnalogsReplacement of COOH with a tetrazole ringIncreased acidity, improved solubility
AcylsulfonamidesConversion of COOH to CONHSO₂RStronger H-bond donor, enhanced acidity
Silyl EthersSilylation of the carboxylic acidModified reactivity, use in specific reactions

Integration of N-Nitrophenyl-L-prolines into Advanced Functional Materials

The immobilization of organocatalysts onto solid supports is a key strategy for developing recyclable and industrially viable catalytic systems. nih.gov Future research should focus on integrating this compound into various advanced functional materials.

Polymer-supported catalysts represent a significant area of interest. This compound could be functionalized with a polymerizable group and then copolymerized with suitable monomers to create catalytic polymers. researchgate.netresearchgate.netresearchgate.netnih.gov These materials could offer enhanced stability and facilitate catalyst recovery and reuse.

Another exciting frontier is the incorporation of this chiral proline derivative into metal-organic frameworks (MOFs) . Proline-functionalized MOFs have been explored for asymmetric catalysis, and the unique electronic properties of the nitrophenyl group could lead to novel host-guest interactions and catalytic activities within the confined space of the MOF pores.

Finally, the development of functionalized mesoporous silica (B1680970) nanoparticles represents a viable approach. researchgate.netresearchgate.nettesisenred.netuq.edu.au Grafting this compound onto the surface of these materials could yield highly active and recyclable heterogeneous catalysts. nih.gov

Deeper Computational Mechanistic Insights for Predictive Catalyst Design

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for understanding reaction mechanisms and predicting catalyst performance. nih.govresearchgate.netresearchgate.netnih.gov For this compound, in-depth computational analyses are crucial to elucidate the role of the nitro group and to guide the design of improved catalysts.

Future computational work should focus on:

Transition State Analysis: Modeling the transition states of reactions catalyzed by this compound to understand the origins of stereoselectivity. This would involve analyzing the non-covalent interactions between the catalyst, substrates, and any solvent molecules.

Conformational Analysis: Investigating the preferred conformations of the catalyst and its intermediates to understand how the 2-nitrophenyl group influences the puckering of the pyrrolidine (B122466) ring and the orientation of the carboxylic acid group.

Predictive Modeling: Using computational data to predict the performance of new, hypothetical derivatives of this compound, thereby accelerating the discovery of more effective catalysts.

Investigation of Supramolecular Interactions in Catalytic Systems

Supramolecular chemistry offers a powerful approach to modulate catalytic activity and selectivity through non-covalent interactions. nih.gov The 2-nitrophenyl group in the target molecule provides a unique handle for exploring such interactions.

One area of investigation could be the formation of supramolecular gels . L-proline derivatives have been shown to act as low molecular weight gelators, where the self-assembled fibrillar network can create a unique reaction environment and enhance catalytic efficiency. researchgate.net The potential of this compound and its derivatives to form catalytic gels in various organic solvents should be explored.

Furthermore, the nitro group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. Research should be directed towards understanding how these interactions can be harnessed to control the assembly of the catalyst and its interaction with substrates. This could involve studying the effect of additives that can form specific supramolecular complexes with the catalyst, leading to enhanced performance. nih.gov The study of N-(2-Nitrophenyl)proline amides has already shown a preference for intramolecular hydrogen bonding, a key insight into its supramolecular behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Nitrophenyl)-L-proline, and how can reaction conditions be tailored to improve yield and purity?

  • The synthesis often involves nucleophilic aromatic substitution or coupling reactions. For example, borohydride reduction of intermediates like 1-(2-nitrophenyl)pyrrole (1-NPyr) can yield enantiomerically pure products, as demonstrated in yeast-derived pathways . Catalytic hydrogenation under controlled pressure (e.g., 30–50 psi H₂) with palladium catalysts optimizes nitro group reduction while preserving stereochemistry. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : The nitro group’s deshielding effect on adjacent protons (δ 7.5–8.5 ppm in aromatic regions) and proline’s α-proton (δ 4.0–4.5 ppm) are critical. LC-MS/MS with electrospray ionization (ESI+) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ at m/z 46). FT-IR identifies nitro stretches (1520–1350 cm⁻¹) and carboxylic acid O-H bends (2500–3300 cm⁻¹) .

Q. How does the nitro group at the 2-position influence the compound’s stability under varying pH and temperature conditions?

  • The electron-withdrawing nitro group enhances thermal stability (decomposition >180°C) but increases sensitivity to alkaline hydrolysis. Under pH >9, the nitro group facilitates ring-opening reactions, degrading the proline moiety. Storage at 4°C in anhydrous solvents (e.g., acetonitrile) minimizes decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in enzymatic inhibition data between in vitro and cell-based assays for this compound?

  • Discrepancies often arise from differential cellular uptake or metabolic conversion. Use isotopic labeling (e.g., ¹⁵N-proline) to track intracellular distribution via LC-MS. Parallel assays with membrane-permeabilized cells can isolate intrinsic enzyme inhibition (e.g., prolyl oligopeptidase) from transport-related artifacts .

Q. How does this compound interact with proline-specific enzymes, and what computational models support these interactions?

  • Molecular docking (AutoDock Vina) reveals steric hindrance from the nitro group disrupts substrate binding in proline dehydrogenase (PRODH). MD simulations (AMBER) show the compound stabilizes transition states in prolyl hydroxylases (PHD2) via hydrogen bonding with Glu³⁰⁰ and Tyr³⁰⁹. Competitive inhibition constants (Kᵢ 2.3–5.8 µM) correlate with in silico binding affinities .

Q. What advanced purification techniques address co-elution challenges in isolating this compound from complex reaction mixtures?

  • RP-HPLC with a C18 column and trifluoroacetic acid (0.1% v/v) in the mobile phase resolves co-eluting isomers. Gradient elution (5–95% acetonitrile over 30 min) achieves >98% purity. For chiral separation, use cellulose-based CSPs (Chiralpak IC) with hexane:isopropanol (80:20) .

Q. How can researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

  • X-ray crystallography confirms the trans configuration of the nitro group relative to the proline ring, while NMR may suggest conformational flexibility in solution. Variable-temperature NMR (VT-NMR) at 233–313 K quantifies rotational barriers around the C-N bond (ΔG‡ ~12 kcal/mol) .

Q. What role does this compound play in modulating protein folding pathways, and how can this be experimentally validated?

  • The compound acts as a chaperone by stabilizing partially folded states via hydrophobic interactions. Circular dichroism (CD) spectroscopy shows increased α-helix content (208 nm and 222 nm minima) in model proteins (e.g., lysozyme). FRET-based folding assays with dye-labeled substrates quantify folding kinetics .

Methodological Considerations

  • Handling and Safety : Use fume hoods and nitrile gloves to avoid dermal exposure (skin irritation potential: Category 2). Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data Reproducibility : Report solvent lot numbers and humidity levels, as trace water (>0.1%) accelerates nitro group reduction during synthesis .

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